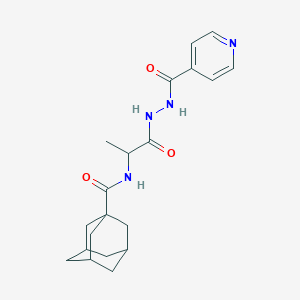
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide, also known as ACPA, is a synthetic compound that has been studied for its potential use in scientific research applications. ACPA has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological systems.
Wirkmechanismus
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide acts as a selective agonist for the CB1 cannabinoid receptor, which is located primarily in the central nervous system. When this compound binds to the CB1 receptor, it activates a signaling cascade that leads to a variety of physiological effects. These effects are thought to be mediated by the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, this compound has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. This makes it a potentially useful tool for studying drug metabolism and drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors or physiological processes. However, this compound has also been found to have some limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide. One area of interest is the development of more potent and selective agonists for the CB1 receptor. Another potential direction is the study of this compound's effects on other physiological systems, such as the immune system or the cardiovascular system. Finally, this compound may also be useful in the development of new drugs for the treatment of a variety of diseases, including pain, anxiety, and depression.
Synthesemethoden
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide is typically synthesized using a multi-step process that involves the reaction of adamantane with various reagents to form the adamantanylcarbonyl group. The resulting compound is then reacted with 4-pyridylcarbonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(adamantanylcarbonylamino)-N-(4-pyridylcarbonylamino)propanamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the study of the endocannabinoid system. This compound has been found to act as a selective agonist for the CB1 cannabinoid receptor, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Eigenschaften
IUPAC Name |
N-[1-oxo-1-[2-(pyridine-4-carbonyl)hydrazinyl]propan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-12(17(25)23-24-18(26)16-2-4-21-5-3-16)22-19(27)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,12-15H,6-11H2,1H3,(H,22,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUOSDMPQAPRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2790314.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)
![benzo[d][1,3]dioxol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2790316.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2790319.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2790320.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(o-tolyl)benzamide](/img/structure/B2790321.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2790322.png)



![4-(Cycloheptyliminomethyl)-6-[(4-methoxyphenyl)methyl]-3-methyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2790329.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(p-tolyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2790331.png)